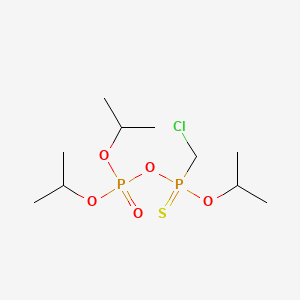
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate is a specialized chemical compound used primarily in research and industrial applications. It is known for its unique structure, which includes a chloromethyl group, a propan-2-yloxy group, and a phosphinothioyl group, all bonded to a dipropan-2-yl phosphate backbone. This compound is often utilized in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of chloromethylphosphonic dichloride with propan-2-ol to form chloromethyl(propan-2-yloxy)phosphonic dichloride. This intermediate is then reacted with dipropan-2-yl phosphate under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The phosphinothioyl group can also interact with metal ions and other cofactors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate
- [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphonate
- [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphine
Uniqueness
Compared to similar compounds, [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
3818-80-2 |
|---|---|
Molekularformel |
C10H23ClO5P2S |
Molekulargewicht |
352.75 g/mol |
IUPAC-Name |
[chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate |
InChI |
InChI=1S/C10H23ClO5P2S/c1-8(2)13-17(19,7-11)16-18(12,14-9(3)4)15-10(5)6/h8-10H,7H2,1-6H3 |
InChI-Schlüssel |
BJVZHILYTYOYAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=S)(CCl)OP(=O)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


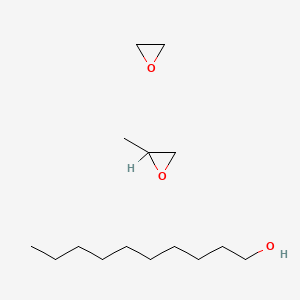

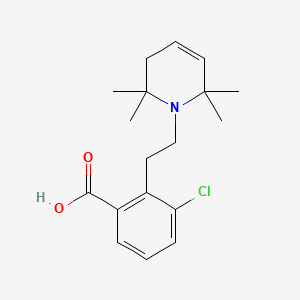
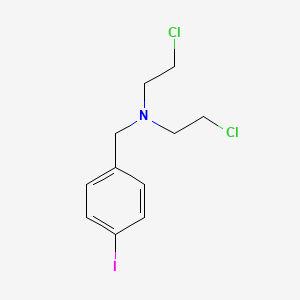
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)


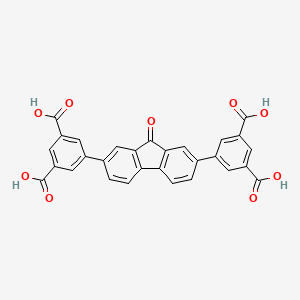

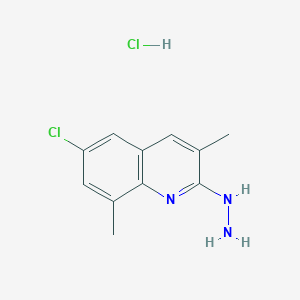
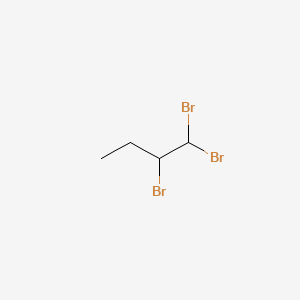
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)


